methyl 4,5-dimethoxy-2-({(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate
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Overview
Description
Methyl 4,5-dimethoxy-2-({(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, thioxo, and thiazolidinylidene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,5-dimethoxy-2-({(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazolidinone ring, introduction of the methoxy groups, and the final coupling reaction to form the desired product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to achieve consistent quality and efficiency. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dimethoxy-2-({(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or thioxo groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, methyl 4,5-dimethoxy-2-({(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of methyl 4,5-dimethoxy-2-({(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell division, leading to anticancer effects, or it may disrupt the cell membrane of microorganisms, resulting in antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4,5-dimethoxy-2-({(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate shares similarities with other thiazolidinone derivatives, such as:
- This compound
- This compound
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and its unique structural arrangement. This gives it distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Biological Activity
Methyl 4,5-dimethoxy-2-({(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate (CAS Number: 929809-52-9) is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H22N2O6S2, and it has a molecular weight of 426.5 g/mol. The structure includes a thiazolidinone moiety that is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related thiazolidinone derivatives. For instance, a study on N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-Thioxothiazolidin-5-Ylidene) showed significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The most active compounds exhibited minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics like ampicillin and streptomycin .
Table 1: Antibacterial Activity of Thiazolidinone Derivatives
Compound | MIC (mg/mL) | Most Sensitive Bacteria | Most Resistant Bacteria |
---|---|---|---|
Compound 8 | 0.004–0.03 | Enterobacter cloacae | E. coli |
Compound 15 | 0.004–0.06 | Trichoderma viride | Aspergillus fumigatus |
This suggests that methyl 4,5-dimethoxy-2-(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-y lidene]methyl amino benzoate may exhibit similar or enhanced antibacterial properties due to structural similarities.
Mechanistic Insights
Docking studies have been utilized to understand the interaction of thiazolidinone derivatives with bacterial targets. These studies reveal that the presence of specific substituents significantly enhances binding affinity to bacterial enzymes . This mechanism may be applicable to methyl 4,5-dimethoxy compound, suggesting a pathway for its antimicrobial action.
Conclusion and Future Directions
Methyl 4,5-dimethoxy-2-{(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-y lidene]methyl}amino)benzoate presents a promising avenue for further research due to its potential antimicrobial and anticancer activities. Future studies should focus on:
- In vitro and in vivo efficacy : Conducting comprehensive biological assays to evaluate the effectiveness against various pathogens and cancer cell lines.
- Mechanistic studies : Investigating the specific biochemical pathways involved in its action to elucidate how it affects microbial growth and cancer cell viability.
- Structure–Activity Relationship (SAR) : Exploring modifications to the chemical structure to enhance potency and selectivity for desired biological targets.
Properties
Molecular Formula |
C18H22N2O6S2 |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
methyl 2-[[4-hydroxy-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazol-5-yl]methylideneamino]-4,5-dimethoxybenzoate |
InChI |
InChI=1S/C18H22N2O6S2/c1-23-7-5-6-20-16(21)15(28-18(20)27)10-19-12-9-14(25-3)13(24-2)8-11(12)17(22)26-4/h8-10,21H,5-7H2,1-4H3 |
InChI Key |
CLGSEKFOEFLXIL-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C(=C(SC1=S)C=NC2=CC(=C(C=C2C(=O)OC)OC)OC)O |
Origin of Product |
United States |
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